2-[(1-Phenylpropyl)amino]acetamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-(1-phenylpropylamino)acetamide |
InChI |
InChI=1S/C11H16N2O/c1-2-10(13-8-11(12)14)9-6-4-3-5-7-9/h3-7,10,13H,2,8H2,1H3,(H2,12,14) |
InChI Key |
YBYRJPIXESBENQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)NCC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis Innovations
Established Synthetic Routes for 2-[(1-Phenylpropyl)amino]acetamide and Analogues
Traditional synthetic strategies provide a reliable foundation for the preparation of this compound and related structures. These methods typically focus on robust, well-understood reactions for amide bond formation and the preparation of the necessary chiral intermediates.
The central reaction in the synthesis of the target molecule is the formation of the amide linkage. This is a classic transformation in organic chemistry, typically achieved by reacting the primary amine, 1-phenylpropylamine, with a suitable acylating agent. A common and direct approach is the N-alkylation of a pre-formed amide or, more frequently, the acylation of the amine.
One of the most straightforward methods involves the reaction of 1-phenylpropylamine with 2-chloroacetamide (B119443). In this nucleophilic substitution reaction, the amino group of 1-phenylpropylamine attacks the electrophilic carbon atom of 2-chloroacetamide, displacing the chloride ion to form the desired product. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated.
Alternatively, standard peptide coupling protocols can be employed. These methods involve the reaction of 1-phenylpropylamine with glycine (B1666218) or a protected glycine derivative. The carboxylic acid of glycine is activated in situ using a variety of coupling reagents. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Abbreviation | Typical Byproducts | Notes |
| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | DCU is a precipitate, which can simplify purification but may also trap the product. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea | Byproducts are easily removed by aqueous workup. Often used with HOBt. |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | HOBt, phosphonamide | Highly efficient but can be expensive and generates significant waste. eurekaselect.com |
| Hydroxybenzotriazole | HOBt | - | Often used as an additive with carbodiimides to suppress side reactions and racemization. eurekaselect.com |
The choice of method often depends on factors such as scale, cost, and the desired purity of the final product.
The 1-phenylpropylamine core of the target molecule contains a stereocenter at the carbon atom bonded to the phenyl group and the nitrogen atom. nih.govnih.gov Consequently, controlling the stereochemistry is a critical aspect of the synthesis to obtain enantiomerically pure products. The primary strategies involve either resolving a racemic mixture of 1-phenylpropylamine or employing an asymmetric synthesis from a prochiral precursor.
Classical resolution involves reacting racemic 1-phenylpropylamine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or N-formyl-L-phenylalanine), to form a pair of diastereomeric salts. google.com These salts exhibit different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the desired enantiomer of the amine can be liberated by treatment with a base.
Asymmetric synthesis offers a more direct route to enantiopure amines. One common approach is the reductive amination of a prochiral ketone, such as 1-phenyl-1-propanone. youtube.com This can be achieved using chiral catalysts or auxiliaries. For instance, hydrogenation of the intermediate imine in the presence of a chiral metal catalyst can lead to the formation of one enantiomer in excess.
Another powerful method involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the amine precursor to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed. mdpi.com
The accessibility of the starting materials, particularly the chiral 1-phenylpropylamine, is paramount. Racemic 1-phenylpropylamine is commercially available, but its synthesis from basic starting materials is well-documented. A common laboratory-scale synthesis involves the reductive amination of 1-phenyl-1-propanone. youtube.com
Industrial routes to similar amines, like 3-phenylpropylamine, can start from 3-phenylpropanol. The alcohol is first converted to a halide (e.g., 1-chloro-3-phenylpropane), which then undergoes a reaction like the Gabriel synthesis—reacting with potassium phthalimide (B116566) followed by hydrolysis with hydrazine—to yield the primary amine. google.com
For the acylating partner, 2-chloroacetamide is readily available commercially. Should a synthesis be required, it can be prepared from chloroacetyl chloride and ammonia.
Novel and Optimized Synthetic Approaches
Recent advancements in synthetic chemistry have focused on developing more efficient, atom-economical, and environmentally friendly methods. These include chemoenzymatic techniques and cascade reactions, which offer significant advantages over traditional routes.
Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines with high enantioselectivity under mild conditions. nih.govrsc.org Transaminases (TAs) are particularly effective for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govrsc.org In the context of synthesizing the precursor for this compound, a transaminase could be used to convert 1-phenyl-1-propanone directly into (R)- or (S)-1-phenylpropylamine with high enantiomeric excess (>99% ee). rsc.org This process often uses a simple amine donor like isopropylamine, and the enzyme provides exquisite stereocontrol.
Table 2: Performance of Selected Transaminases in the Synthesis of Chiral Amines
| Enzyme Source | Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| Arthrobacter sp. (ArR-TA) | 1-phenylpropan-2-one | (R)-α-methylbenzylamine | 88-89 | >99 (for R-amine) | nih.govrsc.org |
| Aspergillus terreus (AtR-TA) | 1-phenylpropan-2-one | (R)-α-methylbenzylamine | 69-76 | >99 (for R-amine) | nih.govrsc.org |
Beyond amine synthesis, enzymes can also be used for the amide bond formation step itself. Hydrolases like proteases can catalyze the stereoselective formation of peptide bonds in aqueous media, offering a green alternative to chemical coupling reagents. nih.gov This approach, known as chemoenzymatic peptide synthesis, could potentially be adapted to couple a glycine derivative with 1-phenylpropylamine. nih.gov
Cascade reactions, where multiple reaction steps occur in a single pot without isolating intermediates, offer significant improvements in efficiency by reducing waste, purification steps, and reaction time. For the synthesis of N-alkylated amides like the target molecule, a tandem reaction involving N-alkylation has been developed. rsc.orgresearchgate.net
One relevant strategy is the direct N-alkylation of amides with alcohols. rsc.org In a hypothetical cascade synthesis for an analogue, one could envision a process starting from an alcohol, which is first oxidized in situ to an aldehyde. The aldehyde then reacts with an amine to form an imine, which is subsequently reduced to form the N-alkylated amine. While not a direct route to the target compound from its specific precursors, these principles guide the design of more efficient syntheses. For example, a ruthenium-catalyzed process allows for the direct N-alkylation of amino acid amides with alcohols, proceeding with high retention of stereochemistry. nih.gov This avoids the use of stoichiometric and often hazardous alkylating agents.
Another innovative cascade approach involves the reaction of nitriles, aldoximes, and alcohols catalyzed by an iridium complex to directly produce N-alkylated amides. researchgate.net Such strategies represent the frontier of synthetic efficiency, combining multiple bond-forming events in a single, streamlined operation.
Phase Transfer Catalysis in Amine Alkylation Reactions
The alkylation of amines, a fundamental C-N bond-forming reaction, is often complicated by issues of over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Phase transfer catalysis (PTC) has emerged as a powerful technique to mitigate these challenges by facilitating the reaction between reactants present in different phases, typically a solid or aqueous phase and an organic phase. wikipedia.orgyoutube.com
In the context of synthesizing this compound, a plausible route involves the N-alkylation of 1-phenylpropan-1-amine (B1219004) with an activated acetic acid derivative, such as 2-chloroacetamide. This reaction would traditionally require harsh conditions and often results in poor selectivity. PTC offers a milder and more controlled alternative.
The mechanism of PTC in this context involves a phase transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt (often denoted as Q⁺X⁻), which transports the nucleophilic amine from the organic phase to the interface where it can react with the alkylating agent. wikipedia.org Alternatively, if an inorganic base is used to deprotonate the amine, the catalyst can transport the deprotonated amine into the organic phase. This controlled transfer of the reactive species can enhance the reaction rate and selectivity towards the desired mono-alkylated product.
Several types of phase transfer catalysts are commercially available, with quaternary ammonium salts like benzyltriethylammonium chloride and various tetralkylammonium salts being common choices. wikipedia.org The selection of the catalyst is crucial and depends on the specific reactants and reaction conditions.
Methodological Advancements in Reaction Optimization
The optimization of synthetic reactions is a critical aspect of chemical process development, aiming to maximize the yield of the desired product while minimizing impurities and reaction time. For the synthesis of this compound, several strategies can be employed to improve the efficiency of the N-alkylation reaction.
Strategies for Improving Reaction Yields and Purity
A primary challenge in the N-alkylation of primary amines like 1-phenylpropan-1-amine is the propensity for the secondary amine product, this compound, to undergo further alkylation, leading to the formation of a tertiary amine. youtube.com Several strategies can be implemented to enhance the yield and purity of the desired secondary amine.
One effective strategy is the use of the primary amine's hydrobromide salt in conjunction with the alkyl bromide. This method relies on a competitive deprotonation/protonation equilibrium. Under controlled basic conditions, the reactant primary amine is selectively deprotonated and becomes available for alkylation, while the newly formed, more basic secondary amine product remains protonated and thus deactivated towards further reaction. rsc.org This approach has been shown to significantly improve the selectivity for mono-alkylation.
Another approach involves the use of specific bases that favor mono-N-alkylation. Cesium bases, such as cesium hydroxide (B78521) (CsOH) and cesium carbonate (Cs₂CO₃), have been demonstrated to promote the selective mono-N-alkylation of primary amines with alkyl halides. google.comnih.gov The use of cesium hydroxide in anhydrous solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) can lead to high yields of the secondary amine with minimal over-alkylation products. google.com
The stoichiometry of the reactants also plays a crucial role. Using an excess of the primary amine relative to the alkylating agent can favor the formation of the secondary amine by increasing the probability of the alkylating agent reacting with the starting amine rather than the product. However, this approach necessitates a subsequent separation of the unreacted primary amine.
Table 1: Comparison of Strategies to Improve Selectivity in N-Alkylation of Primary Amines
| Strategy | Principle | Potential Advantages | Potential Disadvantages |
| Use of Amine Hydrobromide Salt | Competitive deprotonation/protonation deactivates the secondary amine product. rsc.org | High selectivity for mono-alkylation. rsc.org | Requires preparation of the amine salt. |
| Use of Cesium Bases (e.g., CsOH) | Promotes mono-N-alkylation. google.com | High yields of secondary amine. google.com | Higher cost of cesium reagents. |
| Excess Primary Amine | Statistical advantage for the primary amine to react. | Simple to implement. | Requires separation of excess amine. |
Evaluation of Reaction Conditions and Solvent Systems
The choice of reaction conditions and the solvent system are paramount for optimizing the synthesis of this compound. These factors can significantly influence the reaction rate, yield, and purity of the final product.
Reaction Temperature: The temperature at which the alkylation is carried out can affect the reaction rate and the formation of byproducts. Generally, higher temperatures increase the reaction rate but can also promote over-alkylation and other side reactions. Therefore, finding the optimal temperature that balances reaction speed and selectivity is crucial. For many N-alkylation reactions, room temperature or slightly elevated temperatures are often employed. researchgate.net
Solvent System: The solvent plays a multifaceted role in the N-alkylation reaction. It must be able to dissolve the reactants to a sufficient extent and should not interfere with the reaction. In the context of phase transfer catalysis, a biphasic system is often employed, consisting of an aqueous phase (containing the base) and an organic phase (containing the amine and alkylating agent).
Table 2: Influence of Solvent on a Hypothetical N-Alkylation Reaction
| Solvent | Polarity | Potential Role in N-Alkylation |
| Acetonitrile (B52724) | Polar aprotic | Good for dissolving reactants and catalysts. |
| N,N-Dimethylformamide (DMF) | Polar aprotic | High boiling point allows for higher reaction temperatures if needed. |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Strong solvent, can enhance reaction rates. |
| Toluene | Nonpolar | Often used in biphasic PTC systems. |
Molecular Design and Structure Activity Relationship Sar Studies
Elucidation of Structural Elements Critical for Biological Activity
Impact of Phenyl Ring Substitutions on Pharmacological Profiles
Substitutions on the phenyl ring of molecules analogous to 2-[(1-Phenylpropyl)amino]acetamide can significantly alter their pharmacological activity. The nature and position of these substituents can influence potency, selectivity, and pharmacokinetic properties.
For instance, in a study of N-phenylacetamide derivatives of 1-deoxyfuconojirimycin, the introduction of a fluoro group on the phenyl ring was found to dramatically increase both the potency and selectivity of these compounds as inhibitors of α-L-fucosidases. elsevierpure.com Specifically, an N-(2-fluorophenyl)-2β-DFJ acetamide (B32628) derivative demonstrated significantly more potent inhibition of human lysosomal α-L-fucosidase compared to the unsubstituted parent compound. elsevierpure.com However, the addition of more than one fluoro group led to a decrease in inhibitory potency. elsevierpure.com
In a different series of glycine (B1666218) amide derivatives, the position of substituents on the phenyl ring was shown to be a critical factor for their inhibitory activity against Vascular Adhesion Protein-1 (VAP-1). nih.gov Similarly, for acetamide-sulfonamide conjugates, the nature of the group on the acetamide side, such as a phenyl-alkyl group versus a fluoro-substituted biphenyl (B1667301) group, had a pronounced effect on urease inhibition. mdpi.com
These findings suggest that for this compound, the introduction of specific substituents on the phenyl ring could be a viable strategy to modulate its biological activity. The table below summarizes the effects of phenyl ring substitutions on the activity of analogous compounds.
| Compound Series | Substitution | Effect on Activity | Target |
| N-phenylacetamide derivatives of 1-deoxyfuconojirimycin | Fluoro group | Increased potency and selectivity | α-L-fucosidases |
| N-phenylacetamide derivatives of 1-deoxyfuconojirimycin | Two or three fluoro groups | Decreased potency | α-L-fucosidases |
| Glycine amide derivatives | Substituent position | Critical for activity | VAP-1 |
| Acetamide-sulfonamide conjugates | Phenyl-alkyl vs. fluoro-substituted biphenyl | Significant difference in urease inhibition | Urease |
Role of the Amide/Amine Moiety in Receptor Binding and Function
The amide and amine functionalities are central to the biological activity of many pharmaceutical compounds, often participating in crucial hydrogen bonding interactions with target receptors. The indole (B1671886) NH moiety, for example, is recognized for its hydrogen-bond donor properties which can reinforce host-guest interactions. researchgate.net
In the context of pyrazolopyrimidine derivatives, N,N-disubstitutions of the terminal acetamide provided a means to introduce diverse chemical groups without compromising affinity for the translocator protein (TSPO). wustl.edunih.gov This suggests that the amide nitrogen can be a point for structural modification to fine-tune properties. For instance, while ethyl substitution on the acetamide was generally well-tolerated, N,N-dibenzyl substitution significantly decreased affinity. nih.gov
Furthermore, research on glycine amide derivatives has highlighted the importance of the tertiary amide moiety for stability in rat blood. nih.gov In another study on 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its N-substituted derivatives, substitution on the amino group with ethyl or n-propyl groups enhanced affinity for D-2 dopamine (B1211576) receptor binding sites while decreasing it for D-1 sites. nih.gov This demonstrates that modifications at the amine can influence receptor selectivity.
The amide and amine groups in this compound are therefore likely key interaction points with its biological target and are also critical for its metabolic stability.
Effects of Alkyl Chain Modifications and Stereochemistry on Efficacy
The alkyl chain connecting the phenyl and acetamide groups, along with the stereochemistry of the chiral center at the benzylic position, are expected to significantly influence the efficacy of this compound.
The length and flexibility of the alkyl chain can impact how the molecule fits into a receptor's binding pocket. In a study of 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives, the introduction of a 2-phenylethyl group on the nitrogen atom led to the highest affinity for D-2 dopamine receptors, possibly due to increased lipophilicity or interaction with a complementary site on the receptor. nih.gov
Stereochemistry is also a well-established determinant of pharmacological activity. For phenylethanolamine analogues, the enzyme phenylethanolamine N-methyltransferase (PNMT) shows a preference for the 1R isomers. nih.gov Specifically, for 2-amino-1-tetralols, a combination of 1R and 2S configurations was required for a good substrate. nih.gov This highlights that the specific three-dimensional arrangement of atoms is critical for optimal interaction with the biological target. Therefore, the (R) and (S) enantiomers of this compound are likely to exhibit different biological activities.
Conformational Analysis and Ligand-Target Interactions
Understanding how a molecule like this compound behaves in solution and when bound to its target is fundamental to explaining its biological effects.
Characterization of Preferred Conformations in Solution and Bound States
Flexible molecules like this compound can adopt numerous conformations through rotation around single bonds. ijpsr.com However, it is widely accepted that ligands rarely bind to their protein targets in their lowest calculated energy conformation. nih.govresearchgate.net In fact, a significant percentage of ligands bind in a conformation that is not a local energy minimum. nih.govresearchgate.net
The energy required for a ligand to adopt its bioactive conformation can be substantial, and there is a clear correlation between this strain energy and the ligand's flexibility. nih.govresearchgate.net Interestingly, high conformational strain does not necessarily lead to poor binding affinity, suggesting that the energetic cost of adopting the bound conformation can be offset by favorable interactions with the protein. nih.govresearchgate.net Small molecules often tend to bind in an extended conformation. nih.govresearchgate.net
The process of a ligand binding to a protein can induce conformational changes in both molecules to achieve a better fit. researchgate.net Computational methods, such as molecular mechanics and quantum mechanics, are valuable tools for studying the conformations and energetics of molecules and can help in identifying biologically relevant conformations. fiveable.me
Investigation of Binding Modes at Molecular Targets
The specific way in which this compound binds to its molecular target determines its pharmacological effect. Docking studies of substituted acetamide derivatives targeting butyrylcholinesterase (BChE) have shown that these compounds can bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme's active site. nih.gov
In a different example, the binding of agonists to closely related neuropeptide-gated ion channels can occur in surprisingly different orientations, or "flipped binding modes". nih.gov This highlights that even for homologous receptors, the specific interactions that govern binding can vary. For instance, in one channel, the N-terminal phenylalanine of a peptide agonist was crucial for potency, while in a closely related channel, a different phenylalanine residue was more important. nih.gov
The binding of ligands can also be influenced by the flexibility of the target protein. Nuclear receptors, for example, exhibit significant conformational flexibility that is essential for their function. nih.gov The binding of a ligand can stabilize a particular receptor conformation, leading to a specific biological response. nih.gov
Rational Design of Derivatives and Analogues
The development of derivatives from a lead compound like this compound involves systematic modifications of its chemical structure to optimize its interaction with biological targets, thereby improving efficacy and selectivity.
The design of analogues of this compound with modulated target selectivity is guided by established pharmacophoric models and an understanding of the structural requirements for activity. In the broader class of N-substituted amino acid derivatives, specific structural features are recognized as crucial for potent biological activity, such as anticonvulsant effects. These features often include a hydrophobic aryl group, a hydrogen bonding domain, and an electron donor system, all of which are present in the this compound scaffold.
One key design principle involves the strategic placement of small, substituted heteroatom moieties. For instance, in the related N-benzyl-2-acetamidopropionamide series, the introduction of heteroatom substituents at the C3 position has been shown to significantly influence anticonvulsant activity. This suggests that modifications to the propyl chain of this compound could be a fruitful avenue for modulating target selectivity.
Another important consideration is stereochemistry. The chiral center at the 1-position of the phenylpropyl group is a critical determinant of biological activity. In many neurologically active compounds, the activity resides predominantly in one stereoisomer. For example, in a series of N-benzyl-2-acetamido-3-methoxypropionamide derivatives, the (R)-stereoisomer exhibited significantly greater anticonvulsant potency than the (S)-stereoisomer. nih.gov This highlights the importance of synthesizing and evaluating enantiomerically pure derivatives of this compound to identify the more active isomer and improve target selectivity.
Furthermore, the nature and substitution pattern of the phenyl ring can be altered to fine-tune activity. The introduction of various substituents on the aromatic ring can impact lipophilicity, electronic properties, and steric interactions with the target protein, thereby influencing potency and selectivity. For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the type of substituent at the 3-position of the anilide moiety was closely linked to anticonvulsant activity, with 3-(trifluoromethyl)anilides showing considerable protection in preclinical models. nih.gov
Incorporating bicyclic or other conformationally restricted groups in place of the phenylpropyl moiety can also lead to enhanced activity. In a study of 2-aminoacetamide derivatives, compounds containing a tetralinyl or indanyl group linked to the aminoacetamide chain were among the most active anticonvulsants. nih.gov This strategy can help to explore the optimal spatial arrangement of the hydrophobic group for target binding.
Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to improve the pharmacological profile of a lead compound. This involves substituting atoms or groups with other atoms or groups that have similar physical or chemical properties, with the aim of enhancing activity, selectivity, or metabolic stability.
For the this compound scaffold, several bioisosteric modifications can be envisioned. The amide bond, for example, is susceptible to enzymatic hydrolysis. Replacing the amide with more stable bioisosteres such as a 1,2,3-triazole or an oxadiazole can improve the pharmacokinetic properties of the molecule. Triazoles are known to act as bioisosteres of amides and can engage in similar hydrogen bonding interactions. nih.gov
The phenyl group is another key site for bioisosteric modification. Replacing the phenyl ring with other aromatic heterocycles like pyridine, thiophene, or pyrazole (B372694) can alter the electronic distribution and hydrogen bonding capacity of the molecule, potentially leading to improved target interactions.
The synthesis of such derivatives often involves multi-step reaction sequences. For example, the synthesis of N-substituted acetamide derivatives can be achieved through the alkylation of appropriate amines with haloacetamide reagents. nih.gov Alternatively, coupling of a substituted amine with a carboxylic acid derivative using standard peptide coupling reagents can provide the desired amide products. nih.gov
The evaluation of these newly synthesized analogues typically involves a battery of in vitro and in vivo assays. Initial screening often includes binding assays to the target of interest or functional assays to measure the biological response. For instance, in the development of anticonvulsant agents, primary screening in animal models of epilepsy, such as the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test, is common. nih.gov
The following tables summarize hypothetical structure-activity relationship data for derivatives of this compound, based on findings for related compound series.
Table 1: Effect of Phenyl Ring Substitution on Anticonvulsant Activity
| Compound | R | MES ED₅₀ (mg/kg) |
| 1a | H | 55 |
| 1b | 4-Cl | 42 |
| 1c | 4-F | 48 |
| 1d | 4-CH₃ | 63 |
| 1e | 3-CF₃ | 35 |
Data is hypothetical and based on trends observed in related N-phenylacetamide series. nih.gov
Table 2: Influence of Propyl Chain Modification on Target Potency
| Compound | Modification to Propyl Chain | IC₅₀ (nM) |
| 2a | None (1-Phenylpropyl) | 120 |
| 2b | 3-Methoxypropyl | 85 |
| 2c | 3-Chloropropyl | 98 |
| 2d | Indan-1-yl | 70 |
| 2e | Tetralin-1-yl | 65 |
Data is hypothetical and based on trends observed in related aminoacetamide and acetamidopropionamide series. nih.govnih.gov
Table 3: Evaluation of Amide Bioisosteres
| Compound | Bioisosteric Replacement | Metabolic Stability (t½ in human liver microsomes, min) |
| 3a | Amide (Original) | 25 |
| 3b | 1,2,3-Triazole | 75 |
| 3c | 1,3,4-Oxadiazole | 90 |
Data is hypothetical and illustrates the general principle of increased metabolic stability with amide bioisosteres.
Pharmacological Research and Biological Evaluation in Preclinical Models
In Vitro Pharmacological Profiling and Target Engagement Studies
No published studies were identified that specifically investigated the in vitro pharmacological profile of 2-[(1-Phenylpropyl)amino]acetamide. Consequently, data for the following subsections are not available.
Receptor Binding Assays and Affinity Determination (e.g., Monoamine Transporters, NMDA Receptors, G Protein-Coupled Receptors)
There is no available data from receptor binding assays to determine the affinity of this compound for key neurological targets such as monoamine transporters (dopamine, serotonin, norepinephrine), NMDA receptors, or various G protein-coupled receptors.
Enzyme Inhibition and Activation Assays (e.g., Carbonic Anhydrases, Acetylcholinesterase)
Information regarding the potential for this compound to inhibit or activate enzymes relevant to neurological function, such as carbonic anhydrases or acetylcholinesterase, is not present in the current scientific literature.
Functional Assays in Cellular Systems (e.g., Dopamine (B1211576) Reuptake Inhibition, Neuroprotection)
Functional assay data from cellular systems, which would elucidate the compound's mechanism of action, such as its ability to inhibit dopamine reuptake or provide neuroprotection in cell-based models, has not been reported.
In Vivo Efficacy Studies in Animal Models
There is a lack of published in vivo studies evaluating the efficacy of this compound in animal models relevant to neurological disorders, pain, or inflammation.
Animal Models of Neurological Conditions (e.g., Hypoxia, Global Ischemia, Neurodegenerative Diseases)
No research findings were located that describe the testing of this compound in animal models of hypoxia, global ischemia, or specific neurodegenerative diseases like Parkinson's or Alzheimer's disease.
Animal Models for Pain and Inflammation Assessment
Similarly, there are no available reports on the evaluation of this compound in established animal models for assessing analgesic or anti-inflammatory properties. While some derivatives of N-phenyl-acetamide sulfonamides and phenoxy acetamide (B32628) have shown activity in pain and inflammation models, this data is not directly applicable to the subject compound. nih.govnih.gov
Behavioral Phenotyping in Relevant Animal Models
A comprehensive review of publicly available scientific literature and research databases reveals a notable absence of studies focused on the behavioral phenotyping of the specific compound this compound in preclinical animal models. While the broader class of acetamide derivatives has been subject to pharmacological investigation for various central nervous system effects, research detailing the specific behavioral profile of this compound is not currently available in published scientific literature.
Consequently, there are no detailed research findings or data tables to present regarding the effects of this particular compound on animal behavior. Areas of behavioral assessment that would typically be investigated for a novel psychoactive compound, such as locomotor activity, anxiety-like behavior, antidepressant-like effects, and cognitive function, have not been reported for this compound.
Therefore, it is not possible to provide an analysis of its potential therapeutic applications or to construct a pharmacological profile based on behavioral studies in animal models. Further preclinical research would be necessary to elucidate the behavioral effects of this compound.
Preclinical Metabolism and Pharmacokinetic Pk Analysis in Animal Systems
In Vitro Metabolic Stability Studies in Animal Hepatic Systems
Microsomal Stability Assays
Currently, there is no publicly available data from in vitro microsomal stability assays for 2-[(1-Phenylpropyl)amino]acetamide in any animal species. These studies are essential in early drug discovery to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are highly concentrated in liver microsomes. The data from such assays, typically presented as half-life (t½) and intrinsic clearance (CLint), would provide an initial estimate of the compound's metabolic rate and help in the selection of appropriate animal species for further in vivo studies.
Hepatocyte Incubation Studies
Similarly, there is a lack of published research on the metabolic stability of this compound in isolated hepatocytes from common preclinical animal models such as rats, mice, dogs, or monkeys. Hepatocyte incubations offer a more comprehensive in vitro model than microsomes as they contain a wider array of phase I and phase II metabolic enzymes and cofactors. Data from these studies would offer a more complete picture of the compound's metabolic fate, including the potential for conjugation reactions, and would be crucial for predicting in vivo hepatic clearance.
Identification and Structural Characterization of Metabolites in Animal Samples
No information is available in the scientific literature regarding the metabolites of this compound formed in any animal species. The identification and structural elucidation of metabolites are critical steps in preclinical development. This process typically involves incubating the parent compound with liver microsomes or hepatocytes, followed by analysis using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Understanding the metabolic pathways helps to identify potentially active or toxic metabolites and to assess whether animal models are representative of human metabolism.
Pharmacokinetic Characterization in Animal Models
Absorption and Distribution Profiles in Animal Species
There are no published pharmacokinetic studies describing the absorption and distribution of this compound in any animal model. Key pharmacokinetic parameters such as bioavailability, maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and volume of distribution (Vd) remain undetermined. These parameters are fundamental to understanding how the compound is taken up by the body and where it subsequently distributes into various tissues.
Correlation of Pharmacokinetic Data with In Vivo Efficacy
A comprehensive analysis of the relationship between the pharmacokinetic profile of this compound and its effectiveness in animal models cannot be constructed due to the absence of published research data. Such an analysis would require detailed experimental results from in vivo studies that simultaneously measure drug concentrations in biological fluids and assess the pharmacological response.
Table 1: Hypothetical Data Structure for Correlating Pharmacokinetics and Efficacy
| Animal Model | Pharmacokinetic Parameter | Value | Efficacy Endpoint | Outcome | Correlation Analysis |
| N/A | Cmax (ng/mL) | Data not available | Data not available | Data not available | Data not available |
| N/A | Tmax (h) | Data not available | Data not available | Data not available | Data not available |
| N/A | AUC (ng·h/mL) | Data not available | Data not available | Data not available | Data not available |
| N/A | t1/2 (h) | Data not available | Data not available | Data not available | Data not available |
| N/A | Tissue Distribution | Data not available | Data not available | Data not available | Data not available |
This table is for illustrative purposes only to demonstrate how such data would be presented. No actual data for this compound is available.
The professional and authoritative assessment of the therapeutic potential of this compound is contingent upon future research that addresses these fundamental aspects of preclinical drug development.
Advanced Analytical Methodologies for Research Sample Characterization
Chromatographic Techniques for Compound and Metabolite Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a complex mixture. The choice of technique is dictated by the physicochemical properties of the analyte, such as volatility, polarity, and charge.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and its higher-pressure, higher-resolution evolution, UPLC, are the most widely used techniques for the analysis of non-volatile or thermally unstable compounds like 2-[(1-Phenylpropyl)amino]acetamide. These methods separate compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.
For a compound containing both a secondary amine and an amide functional group, reversed-phase HPLC (RP-HPLC) is a common approach. In this mode, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier like formic or phosphoric acid to ensure consistent protonation of the amine and improve peak shape. sielc.comrsc.org
Given that this compound lacks a strong chromophore, direct UV detection might offer limited sensitivity. chromforum.org To overcome this, pre-column or post-column derivatization can be employed. Reagents like salicylaldehyde (B1680747) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQTag) react with the secondary amine to form a highly fluorescent or UV-absorbent derivative, enabling quantification at very low concentrations. acs.orgchromatographyonline.com UPLC systems, utilizing sub-2 µm particle columns, offer significant advantages in terms of speed, resolution, and solvent consumption, making them ideal for high-throughput analysis of metabolites in complex biological matrices like plasma or serum. acs.org
Table 1: Illustrative HPLC/UPLC Method Parameters for Analysis of this compound
| Parameter | HPLC Condition | UPLC Condition |
| Column | C18, 4.6 x 150 mm, 5 µm | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B in 15 min | 10% to 98% B in 7.5 min acs.org |
| Flow Rate | 1.0 mL/min | 0.6 mL/min |
| Column Temp. | 35 °C | 40 °C |
| Detection | UV at 210 nm or Fluorescence (with derivatization) | MS/MS (Mass Spectrometry) |
| Injection Vol. | 10 µL | 2 µL |
| Expected RT | 7.8 min | 3.2 min |
This table presents hypothetical data based on typical analytical methods for similar compounds.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. openaccessjournals.com For a molecule like this compound, direct analysis by GC is possible, though its polarity and molecular weight may necessitate derivatization to improve volatility and thermal stability, preventing peak tailing and on-column degradation.
A common derivatization strategy for phenylalkylamines involves acylation, for instance, with trifluoroacetic anhydride (B1165640) (TFAA). nih.gov This process replaces the active hydrogen on the secondary amine with a nonpolar trifluoroacetyl group, increasing volatility. The sample is then injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column coated with a stationary phase. Separation occurs based on the compound's boiling point and interactions with the stationary phase. Coupling GC with a mass spectrometer (GC-MS) is standard practice, as the mass spectrometer provides definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern. nih.govnih.govuvic.ca This makes GC-MS a gold-standard confirmatory method in many analytical settings. uvic.ca
Table 2: Representative GC-MS Parameters for Derivatized this compound
| Parameter | Condition |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium, 1.2 mL/min |
| Injector Temp. | 250 °C |
| Oven Program | Start at 100°C, hold 1 min, ramp to 280°C at 20°C/min, hold 5 min |
| Derivatization | Trifluoroacetic anhydride (TFAA) at 70°C for 30 min nih.gov |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 40-550 amu |
This table presents hypothetical data based on typical analytical methods for similar compounds.
Ion-Exchange Chromatography (IEC)
Ion-exchange chromatography separates molecules based on their net charge. technologynetworks.com This technique is particularly well-suited for the separation of ionizable compounds like amines. tandfonline.comnih.gov The stationary phase in IEC is a resin that has covalently attached ionic functional groups. For the analysis of this compound, which has a basic secondary amine, cation-exchange chromatography would be employed. jove.com
In this method, the stationary phase contains fixed negative charges (e.g., sulfonate groups), and the positively charged (protonated) analyte binds to the column. libretexts.org Elution is achieved by increasing the ionic strength or changing the pH of the mobile phase. technologynetworks.com A mobile phase with a higher salt concentration or a lower pH introduces competing ions that displace the analyte from the resin, allowing it to elute from the column. Hydrophobic interactions between the phenylpropyl group and the resin's polymer backbone can also influence retention, sometimes requiring the addition of an organic solvent to the mobile phase for effective elution. nih.gov
Thin-Layer Chromatography (TLC)
Thin-layer chromatography is a simple, rapid, and cost-effective method used for monitoring reaction progress, determining the number of components in a mixture, and establishing appropriate solvent systems for column chromatography. wikipedia.org The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. wikipedia.orgchemistryhall.com
The plate is then placed in a sealed chamber with a shallow pool of a solvent mixture (the mobile phase). The solvent moves up the plate via capillary action, and compounds separate based on their relative affinities for the polar stationary phase and the less polar mobile phase. wikipedia.org Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have stronger interactions with the silica and move shorter distances. For this compound, a solvent system like ethyl acetate/hexane or dichloromethane/methanol would likely provide good separation. Visualization of the spots can be achieved under UV light (254 nm) or by staining with a reagent like ninhydrin (B49086) or permanganate, which reacts with the amine or other functional groups. wikipedia.org
Table 3: Example TLC System and Expected Results
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 plate niscpr.res.in |
| Mobile Phase | 80:20 Ethyl Acetate / Hexane |
| Visualization | UV light (254 nm) or Potassium Permanganate stain |
| Expected Rf | ~0.4 |
This table presents hypothetical data based on typical analytical methods for similar compounds.
Spectroscopic Techniques for Structural Elucidation and Quantification
While chromatography excels at separation, spectroscopy is indispensable for elucidating the precise molecular structure of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Dynamic NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR would be the primary experiments conducted.
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for this compound would be expected to show distinct signals for the aromatic protons of the phenyl ring, the methine proton of the propyl group, the methylene (B1212753) groups, the methyl group, and the amide N-H proton. chemicalbook.comnih.gov
¹³C NMR provides a count of the number of non-equivalent carbons in the molecule. nih.gov
In some cases, molecules can exhibit dynamic behavior, such as restricted rotation around bonds, which can be studied using Dynamic NMR (DNMR) . For instance, restricted rotation around the amide C-N bond or the C-N bond of the amino group could lead to the broadening or splitting of NMR signals at different temperatures. A study on a related acetamide (B32628) derivative has shown that such dynamic properties can be observed for methylene protons adjacent to an azomethine group, allowing for the calculation of the energy barrier to rotation. researchgate.net
Table 4: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H |
| Amide N-H | ~7.80 | Broad Singlet | 1H |
| Acetamide CH₂ | ~3.90 | Doublet | 2H |
| Propyl CH (methine) | ~3.50 | Multiplet | 1H |
| Amino N-H | ~2.50 | Broad Singlet | 1H |
| Propyl CH₂ | ~1.70 | Multiplet | 2H |
| Acetamide C=O | - | - | - |
| Propyl CH₃ | ~0.90 | Triplet | 3H |
This table presents hypothetical data based on known chemical shifts for structurally similar fragments. chemicalbook.comnih.govchemicalbook.com The exact values and multiplicities depend on the solvent and experimental conditions.
Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS/MS, GC-MS)
Mass spectrometry (MS) and its hyphenated techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for the characterization of research samples containing this compound. These methods provide high sensitivity and selectivity, which are crucial for the unambiguous identification and quantification of the compound in complex matrices.
In GC-MS analysis, the compound typically undergoes derivatization to enhance its volatility and thermal stability. The resulting mass spectrum is characterized by specific fragment ions. For instance, the electron ionization (EI) mass spectrum of a derivatized analogue of this compound showed a base peak at m/z 118 and other significant fragments at m/z 91 and 105.
LC-MS/MS is particularly well-suited for the analysis of this compound in biological samples. This technique combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry. A validated LC-MS/MS method for the determination of a related compound in plasma utilized a C18 column and a mobile phase consisting of acetonitrile and ammonium (B1175870) formate (B1220265) buffer. The analysis was performed in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity.
Table 1: Exemplary Mass Spectrometry Data for a Related Compound
| Parameter | Value |
| Precursor Ion (m/z) | 235.1 |
| Product Ion 1 (m/z) | 118.1 |
| Product Ion 2 (m/z) | 91.1 |
| Collision Energy (eV) | 15 |
| Cone Voltage (V) | 25 |
Infrared (IR) and UV-Visible Spectrophotometry
Infrared (IR) and UV-Visible spectrophotometry are valuable techniques for the structural elucidation and quantification of this compound.
IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of a similar compound, N-acetyl-a-phenylleucine, which shares structural similarities, would be expected to show characteristic absorption bands. These include N-H stretching vibrations in the region of 3300-3500 cm⁻¹, C=O stretching of the amide group around 1650 cm⁻¹, and C-H stretching of the aromatic ring.
UV-Visible spectrophotometry is useful for the quantitative analysis of this compound, particularly in bulk form or in simple solutions. The aromatic phenyl group in the molecule is expected to exhibit characteristic absorption in the UV region, likely around 250-270 nm. The absorbance at a specific wavelength can be used to determine the concentration of the compound using a calibration curve.
Advanced Sample Preparation and Derivatization Techniques for Bioanalysis
The accurate and precise bioanalysis of this compound from complex biological matrices like plasma or urine necessitates efficient sample preparation techniques. The primary goals are to remove interfering substances, concentrate the analyte, and prepare it for instrumental analysis.
Solid-phase extraction (SPE) is a commonly employed technique for the extraction of related compounds from biological fluids. SPE offers several advantages, including high recovery, minimal solvent consumption, and the ability to handle small sample volumes. For a similar compound, a mixed-mode cation exchange SPE cartridge was found to be effective.
Derivatization is often a crucial step, especially for GC-MS analysis, to improve the chromatographic and mass spectrometric properties of the analyte. A common derivatization strategy for compounds containing primary or secondary amine groups is acylation, for example, with trifluoroacetic anhydride (TFAA). This process increases the volatility and thermal stability of the analyte, leading to better peak shapes and enhanced sensitivity.
Validation of Analytical Methods for Research Applications
The validation of analytical methods is a critical requirement to ensure the reliability and accuracy of research findings. A comprehensive validation process for an analytical method for this compound would typically involve the evaluation of several key parameters.
A validated LC-MS/MS method for a structurally related compound demonstrated linearity over a specific concentration range in plasma. The accuracy of the method was reported to be within 15% of the nominal concentrations, and the precision, expressed as the coefficient of variation, was also within acceptable limits. The selectivity of the method was confirmed by the absence of interfering peaks at the retention time of the analyte in blank plasma samples. The recovery of the analyte from the plasma matrix was determined to be consistent and reproducible.
Table 2: Typical Validation Parameters for an LC-MS/MS Method
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) |
| Selectivity | No significant interference at the analyte's retention time |
| Recovery (%) | Consistent and reproducible |
| Stability | Analyte stable under various storage and handling conditions |
Future Directions in Research on 2 1 Phenylpropyl Amino Acetamide
Exploration of Undiscovered Molecular Targets and Pathways
A crucial first step in elucidating the therapeutic potential of 2-[(1-Phenylpropyl)amino]acetamide is the identification of its molecular targets and the biological pathways it modulates. The acetamide (B32628) functional group is present in a wide range of pharmacologically active molecules, suggesting a broad potential for biological interactions.
Future research should employ a multi-pronged approach to target identification. High-throughput screening (HTS) against diverse panels of receptors, enzymes, and ion channels could provide initial "hits." For instance, given that some acetamide derivatives have shown activity as inhibitors of the TRPA1 channel, a target for pain and pruritus, this could be a rational starting point for screening. Furthermore, phenotypic screening using cell-based assays that measure physiological changes, such as cell proliferation, apoptosis, or inflammatory responses, could reveal the compound's functional effects without a priori knowledge of its target.
Once a phenotypic effect is observed, target deconvolution techniques will be essential. This could involve affinity-based methods, such as chemical proteomics, where the compound is immobilized and used to "pull down" its binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal direct molecular targets.
Development of Advanced Analogues with Enhanced Specificity and Efficacy
Following the identification of initial lead compounds, the development of advanced analogues with improved pharmacological properties is a standard and critical phase of drug discovery. For this compound, a systematic structure-activity relationship (SAR) study would be foundational. This involves the synthesis of a library of related compounds with modifications at key positions.
For example, substitutions on the phenyl ring could be explored to enhance binding affinity or modulate pharmacokinetic properties. The length and branching of the propyl chain could also be altered to probe the steric requirements of the binding pocket. Additionally, modifications to the acetamide group itself could be investigated. For instance, replacing the terminal amide with other functional groups could lead to analogues with different metabolic stabilities or target interactions.
The goal of such an analogue development program would be to identify compounds with enhanced specificity for the desired target, thereby reducing the potential for off-target effects, and increased efficacy, allowing for lower effective doses. Examples from related acetamide derivatives, such as the development of N-phenyl-2-(phenyl-amino) acetamide derivatives as Factor VIIa inhibitors for anticoagulation, demonstrate the potential for such focused medicinal chemistry efforts to yield potent and selective drug candidates.
Integration of Multi-Omics Data in Preclinical Discovery
To gain a comprehensive understanding of the biological effects of this compound and its analogues, the integration of multi-omics data is an invaluable strategy. This approach moves beyond single-target-based assays to provide a holistic view of a compound's impact on cellular systems.
A typical multi-omics workflow in preclinical discovery might involve treating relevant cell lines or animal models with the compound of interest and then collecting data across multiple "omic" layers:
Genomics: To identify any genetic factors that may influence response to the compound.
Transcriptomics (RNA-Seq): To measure changes in gene expression, revealing which cellular pathways are activated or inhibited.
Proteomics: To quantify changes in protein levels, providing a more direct measure of the cellular machinery being affected.
Metabolomics: To analyze changes in small molecule metabolites, offering insights into the compound's effects on cellular metabolism.
By integrating these datasets, researchers can build a more complete picture of the compound's mechanism of action, identify potential biomarkers for its activity, and anticipate potential toxicities. This data-rich approach can significantly de-risk the progression of a compound into later stages of development.
Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Preclinical Development
The success of a drug candidate is not solely dependent on its pharmacological activity but also on its pharmacokinetic profile, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). Early assessment of these properties is critical to avoid costly late-stage failures. In silico predictive modeling has become an indispensable tool in modern drug discovery for this purpose.
For a novel compound like this compound, a suite of predictive ADME models would be employed early in its evaluation. These models use the chemical structure of a compound to predict its physicochemical properties and how it will behave in the body. Key ADME parameters to model include:
Aqueous solubility: A key factor for absorption.
LogP/LogD: Measures of lipophilicity, which influences membrane permeability and distribution.
Plasma protein binding: Affects the free concentration of the drug available to interact with its target.
Metabolic stability: Prediction of which cytochrome P450 enzymes are likely to metabolize the compound.
Permeability: Prediction of its ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.
By generating these predictions for this compound and its analogues, medicinal chemists can prioritize compounds with more favorable ADME profiles for further experimental testing, thereby streamlining the drug development process.
Q & A
Q. What synthetic methodologies are recommended for 2-[(1-Phenylpropyl)amino]acetamide?
The compound can be synthesized via nucleophilic acyl substitution. React 2-chloroacetamide with 1-phenylpropylamine in a polar aprotic solvent (e.g., acetonitrile) using a weak base (e.g., K₂CO₃) to facilitate deprotonation and substitution. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Yield optimization may require temperature control (40–60°C) and extended reaction times (24–48 hours) .
Q. How is structural characterization performed for this compound?
Use ¹H/¹³C NMR to confirm the acetamide backbone (δ ~2.0 ppm for CH₃, δ ~3.8 ppm for NHCH₂) and aromatic protons (δ ~7.2–7.5 ppm for phenyl groups). High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺ at m/z 233.15 for C₁₁H₁₆N₂O). Single-crystal X-ray diffraction (XRD) resolves stereochemistry and hydrogen-bonding patterns .
Q. What in vitro assays are suitable for preliminary biological screening?
- Enzyme inhibition : Test against cyclooxygenase (COX-1/COX-2) or acetylcholinesterase using spectrophotometric assays (IC₅₀ determination).
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus or Escherichia coli.
- Cytotoxicity : MTT assays on HEK-293 or HeLa cells to assess viability at 10–100 µM concentrations .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Replace the phenylpropyl group with bulkier (e.g., 1-naphthylpropyl) or polar (e.g., hydroxyl-substituted) amines.
- Functional group tuning : Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to alter electronic properties.
- Bioisosteric replacements : Substitute the acetamide with a sulfonamide or urea moiety. Compare activities using dose-response curves in enzyme inhibition assays .
Q. How to address contradictions in biological activity data across studies?
- Standardize assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤1%).
- Validate cell lines : Use authenticated cell lines (e.g., ATCC) to minimize variability.
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p < 0.05) .
Q. What computational strategies elucidate the mechanism of action?
- Molecular docking : Use AutoDock Vina to predict binding poses in COX-2 (PDB ID: 5KIR) or serotonin receptors.
- Molecular dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess binding free energy (MM-PBSA).
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with Thr206 in COX-2) .
Q. How to optimize pharmacokinetic properties like solubility and bioavailability?
- Salt formation : Prepare hydrochloride salts to enhance water solubility.
- Prodrug design : Esterify the acetamide to improve membrane permeability (e.g., ethyl ester prodrug).
- Lipinski’s rule compliance : Ensure logP < 5, molecular weight < 500 Da, and ≤5 hydrogen bond donors .
Q. What experimental approaches identify biological targets?
- Affinity chromatography : Immobilize the compound on NHS-activated Sepharose to pull down binding proteins from cell lysates.
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to recombinant enzymes.
- siRNA knockdown : Correlate target gene silencing with loss of compound efficacy .
Q. How to validate specificity in enzyme inhibition studies?
Q. What methodologies assess in vivo toxicity and safety profiles?
- Acute toxicity : Administer 50–200 mg/kg doses to rodents (OECD 423 guidelines), monitoring mortality and organ histopathology.
- Ames test : Evaluate mutagenicity in Salmonella typhimurium TA98/TA100 strains.
- Hepatotoxicity : Measure serum ALT/AST levels after 28-day repeated dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
